Zymosterol intermediate 1a

Description

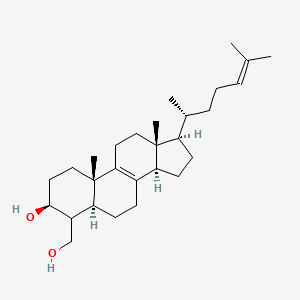

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H46O2 |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-4-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O2/c1-18(2)7-6-8-19(3)22-11-12-23-20-9-10-24-21(17-29)26(30)14-16-28(24,5)25(20)13-15-27(22,23)4/h7,19,21-24,26,29-30H,6,8-17H2,1-5H3/t19-,21?,22-,23+,24+,26+,27-,28+/m1/s1 |

InChI Key |

ORZKEIGPXNMCHC-BZBPNLPVSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4CO)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4CO)O)C)C |

Origin of Product |

United States |

Molecular Characterization of Zymosterol Intermediate 1a

Systematic Nomenclature and Synonyms

The compound known informally as Zymosterol (B116435) intermediate 1a is more precisely identified in chemical literature by its systematic IUPAC (International Union of Pure and Applied Chemistry) name. This formal designation provides an unambiguous description of its molecular structure. In addition to its systematic name, the compound is referred to by several synonyms, which are often found in various chemical and biological databases.

The systematic IUPAC name for Zymosterol intermediate 1a is (3S,4R,5S,10S,13R,14R,17R)-4-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol . nih.gov

A more commonly used and readily recognizable name for this compound is 4alpha-hydroxymethyl-5alpha-cholesta-8,24-dien-3beta-ol . nih.gov This name clearly indicates the core sterol structure (cholesta-diene), the positions of the double bonds (8 and 24), the stereochemistry of the hydroxyl group (3-beta), and the presence of a hydroxymethyl group at the 4-alpha position.

Other synonyms and identifiers for this compound include:

4-hydroxymethylzymosterol metabolicatlas.org

4alpha-hydroxymethylzymosterol nih.gov

CHEBI:146130 nih.gov

These various names and identifiers are crucial for navigating the scientific literature and databases to locate information about this specific molecule.

Table 1: Systematic Nomenclature and Synonyms of this compound

| Identifier Type | Identifier |

|---|---|

| Systematic IUPAC Name | (3S,4R,5S,10S,13R,14R,17R)-4-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol nih.gov |

| Common Name | 4alpha-hydroxymethyl-5alpha-cholesta-8,24-dien-3beta-ol nih.gov |

| Synonym | 4-hydroxymethylzymosterol metabolicatlas.org |

| Synonym | 4alpha-hydroxymethylzymosterol nih.gov |

| ChEBI ID | CHEBI:146130 nih.gov |

Structural Features and Chemical Classifications

The molecular structure of this compound defines its chemical properties and its role in metabolic pathways. It is a derivative of zymosterol, distinguished by the addition of a hydroxymethyl group.

The chemical formula for this compound is C28H46O2 . nih.gov This formula indicates that each molecule is composed of 28 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms. The computed molecular weight of this compound is approximately 414.7 g/mol . nih.gov

Structurally, this compound is classified as a 3beta-sterol and a cholestanoid . metabolicatlas.org The core of the molecule is a tetracyclic hydrocarbon structure characteristic of sterols, consisting of three six-membered rings and one five-membered ring. Key functional groups include a hydroxyl (-OH) group at the 3-beta position and a hydroxymethyl (-CH2OH) group at the 4-alpha position. nih.gov The molecule also features two carbon-carbon double bonds, one within the ring structure at position 8 and another in the aliphatic side chain at position 24. nih.gov

Functionally, it is related to 4alpha-methylzymosterol. nih.gov

Table 2: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H46O2 nih.gov |

| Molecular Weight | 414.7 g/mol nih.gov |

| Chemical Class | 3beta-sterol, Cholestanoid metabolicatlas.org |

| Key Functional Groups | 3-beta-hydroxyl, 4-alpha-hydroxymethyl nih.gov |

| Unsaturation | Double bonds at C8 and C24 nih.gov |

Metabolomic Identification and Biological Contexts

This compound has been identified in metabolomic studies, particularly in the context of yeast metabolism. It is recognized as an intermediate in the biosynthesis of cholesterol. hmdb.ca

In the intricate pathway of cholesterol synthesis, specifically the Bloch pathway, this compound plays a defined role. It is a substrate for the enzyme C-4 methyl sterol oxidase (SC4MOL) and can be generated from 4-alpha-methylzymosterol. hmdb.ca The sequence of reactions in cholesterol biosynthesis can vary, as the reduction of the double bond at the C24 position in the side chain can occur at different stages, leading to a variety of intermediates. hmdb.ca

The presence of this compound has been noted in Saccharomyces cerevisiae, a species of yeast that is a common model organism for studying eukaryotic metabolic pathways. libretexts.org Its identification in yeast highlights the conservation of the fundamental steps of sterol biosynthesis across different organisms. The study of such intermediates is crucial for understanding the regulation and flow of metabolites through these essential pathways.

Biosynthesis and Interconversion of Zymosterol Intermediate 1a

Upstream Metabolic Precursors and Their Conversion to Zymosterol (B116435) Intermediate 1a

The formation of Zymosterol intermediate 1a is a specific event within the C4-demethylation complex, which is responsible for removing the two methyl groups at the C4 position of the sterol ring. nih.gov This process follows the initial demethylation at the C14 position. nih.govbiorxiv.org

The direct precursor to this compound is 4α-methylzymosterol. ymdb.canih.gov The conversion is an oxidation reaction where the methyl group at the 4α-position is hydroxylated to form a hydroxymethyl group. This reaction is the first of three steps in the removal of a single C4-methyl group and is catalyzed by the enzyme sterol-4α-methyl oxidase (SMO), a component of the C4-demethylation enzyme complex located in the endoplasmic reticulum. nih.govymdb.ca The reaction requires NADPH and molecular oxygen. ymdb.ca

Table 1: Key Molecules in the Conversion of 4α-Methylzymosterol

| Compound Name | Molecular Formula | Role |

|---|---|---|

| 4α-Methylzymosterol | C₂₈H₄₆O | Substrate nih.gov |

| This compound | C₂₈H₄₆O₂ | Product nih.gov |

| NADPH | C₂₁H₂₉N₇O₁₇P₃ | Co-substrate (Reductant) |

The biosynthesis of sterols from the initial cyclization product, lanosterol (B1674476), involves a series of demethylations. nih.gov In mammals and fungi, the removal of the 14α-methyl group by the enzyme lanosterol-14α-methyl-demethylase (CYP51) is a mandatory first step. nih.govbiorxiv.orgresearchgate.net This creates a sterol that is a substrate for the C4-demethylation complex.

The C4-demethylation process occurs in two successive rounds to remove both the 4α- and 4β-methyl groups. nih.gov The formation of this compound is part of the first round of C4-demethylation. The substrate for this complex is a 4,4-dimethylsterol that has already undergone C14-demethylation. nih.govresearchgate.net The complex first removes the 4α-methyl group. The sequence begins with the oxidation of a 4α-methylsterol (like 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol) to a 4α-hydroxymethylsterol, followed by oxidation to a 4α-formylsterol, and finally to a 4α-carboxysterol which is then decarboxylated. nih.gov In the specific pathway leading to zymosterol, the substrate entering this sequence is 4α-methylzymosterol, which already has the C14 methyl group and one C4 methyl group removed. ymdb.cahmdb.ca

Table 2: Overview of Sterol Demethylation Sequence

| Step | Precursor | Product | Key Enzyme Class |

|---|---|---|---|

| C14 Demethylation | Lanosterol | 14-demethylated sterol | Cytochrome P450 (CYP51) nih.gov |

Downstream Metabolic Transformations of this compound

Once formed, this compound is rapidly processed by the subsequent enzymes in the C4-demethylation complex. nih.gov

This compound is further oxidized to form Zymosterol intermediate 1b. foodb.ca Zymosterol intermediate 1b is identified as 3β-hydroxy-5α-cholesta-8,24-diene-4-carbaldehyde, meaning the hydroxymethyl group of intermediate 1a has been oxidized to an aldehyde (formyl) group. lipidmaps.org This reaction is catalyzed by the second enzyme of the demethylation complex, a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D). nih.gov

Following the formation of the aldehyde (Zymosterol intermediate 1b), the pathway proceeds through further oxidation to a 4α-carboxylic acid, which is then decarboxylated by the C4D enzyme. nih.govresearchgate.net This yields a 3-keto sterol, zymosterone (B1260849). medchemexpress.com The final step in this sequence is the reduction of the 3-keto group of zymosterone by a 3-keto sterol reductase (SKR), also known as ERG27 in yeast, to produce the 3β-hydroxyl group of zymosterol. hmdb.camedchemexpress.com The formation of zymosterol marks the completion of the removal of the 4α-methyl group.

Table 3: Downstream Conversion of this compound

| Reaction Step | Substrate | Product | Enzyme(s) |

|---|---|---|---|

| Oxidation | This compound | Zymosterol intermediate 1b (aldehyde) | 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D) nih.gov |

| Oxidation & Decarboxylation | Zymosterol intermediate 1b | Zymosterone (3-keto sterol) | 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D) nih.govresearchgate.net |

Diversionary and Convergent Points in Sterol Pathways involving this compound

This compound exists at a critical juncture within the larger framework of sterol metabolism. While it is a transient intermediate in a specific enzymatic sequence, its ultimate product, zymosterol, is a major branch point in cholesterol and ergosterol (B1671047) synthesis. foodb.cawikipedia.org

Bloch Pathway: The C24 double bond is reduced in the final step, converting desmosterol (B1670304) to cholesterol. elifesciences.org

Kandutsch-Russell Pathway: The C24 double bond is reduced earlier in the pathway. elifesciences.org

Zymosterol is a key intermediate in the Bloch pathway. elifesciences.org However, it can also be shunted into a "modified" Kandutsch-Russell pathway. frontiersin.org In this modified pathway, zymosterol is reduced to zymostenol (B45303), thereby diverting it from the Bloch pathway. frontiersin.orgfrontiersin.org The utilization of these pathways is tissue- and cell-type specific. frontiersin.org

Therefore, while this compound is committed to forming zymosterol, the zymosterol product serves as a crucial point of metabolic convergence and divergence, directing carbon flow toward different terminal sterols depending on the cellular context and the activity of downstream enzymes like DHCR24. elifesciences.orgfrontiersin.org Furthermore, disruptions in enzymes acting on zymosterol, such as ERG6 in Candida albicans, can lead to the accumulation of zymosterol, highlighting regulatory control points downstream of this compound's formation. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name | Synonyms |

|---|---|

| 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol | |

| 4α-Methylzymosterol | 4a-Methylzymosterol; 4-methyl-8,24-cholestadienol nih.gov |

| 7-dehydrocholesterol (B119134) | |

| Cholesterol | |

| Desmosterol | |

| Ergosterol | |

| Lanosterol | |

| Zymosterol | 5α-Cholesta-8,24-dien-3β-ol wikipedia.org |

| This compound | 4-hydroxymethylzymosterol; 4-(hydroxymethyl)-5alpha-cholesta-8,24-dien-3beta-ol nih.gov |

| Zymosterol intermediate 1b | 3β-hydroxy-5α-cholesta-8,24-diene-4-carbaldehyde lipidmaps.org |

| Zymostenol |

Bloch Pathway Flux Considerations

In the Bloch pathway of cholesterol synthesis, all sterol intermediates, starting from lanosterol, possess an unsaturated side chain with a double bond at the C24 position. mdpi.com Zymosterol is a key member of this pathway. wikipedia.org Its direct precursor is typically considered to be 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol after several enzymatic steps. The conversion of zymosterol to subsequent intermediates is a critical control point.

The flux through the Bloch pathway is highly dependent on the expression and activity of the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.gov This enzyme can theoretically act on any of the Bloch pathway intermediates to transfer them to the Kandutsch-Russell pathway. researchgate.net However, a significant portion of metabolic flux continues along the Bloch pathway, where zymosterol is converted to dehydrolathosterol and then to 7-dehydrodesmosterol. mdpi.combiorxiv.org Ultimately, in the final step of the Bloch pathway, DHCR24 converts desmosterol to cholesterol. plos.org

Research has shown that the relative utilization of the Bloch pathway is tissue-specific and can be influenced by cellular conditions. nih.govutsouthwestern.edu For example, in tissues with high rates of cholesterol synthesis, such as the testes and liver, the Bloch pathway is predominant. frontiersin.org Sterol depletion in cultured cells has been observed to increase the flow of intermediates through the Bloch pathway. nih.gov This suggests that under high-demand conditions, the pathway leading through zymosterol and desmosterol is favored.

Table 1: Key Research Findings on Bloch Pathway Flux and Zymosterol

| Research Focus | Key Findings | Implication for Zymosterol |

| Tissue-Specific Flux | The Bloch pathway is the major route for cholesterol synthesis in high-sterol producing tissues like the liver and testes. nih.govfrontiersin.org | Zymosterol is a primary intermediate in these tissues, channeling the bulk of sterol precursors towards cholesterol. |

| Enzyme Regulation | Overexpression of the enzyme DHCR24 can divert post-zymosterol intermediates away from the latter half of the Bloch pathway. nih.govelifesciences.org | The activity level of DHCR24 is a key determinant of whether zymosterol metabolites continue down the Bloch pathway or are shunted elsewhere. |

| Cellular Sterol Levels | Depletion of cellular sterols leads to an increased flux through the Bloch pathway. nih.gov | In states of cholesterol need, the conversion of zymosterol and its subsequent intermediates in the Bloch pathway is upregulated. |

Kandutsch-Russell Pathway Interactions

The Kandutsch-Russell pathway is an alternative route for cholesterol synthesis where the reduction of the C24 double bond occurs earlier in the sequence. mdpi.com While the "classic" Kandutsch-Russell pathway involves the reduction of lanosterol itself, recent studies have revealed that a "modified" Kandutsch-Russell pathway is more common. nih.govfrontiersin.org

In this modified pathway, zymosterol acts as a critical branch point. nih.govfrontiersin.orgresearchgate.net The enzyme DHCR24, which is central to the interplay between the two pathways, can reduce the C24 double bond of zymosterol to produce zymostenol. researchgate.net This reaction effectively transfers the intermediate from the Bloch pathway to the Kandutsch-Russell pathway. researchgate.netsemanticscholar.org From zymostenol, the synthesis proceeds through saturated-side-chain intermediates like lathosterol (B1674540) and 7-dehydrocholesterol before the final conversion to cholesterol. mdpi.comreactome.org

The partitioning of zymosterol between these two pathways is a regulated process and is highly tissue-specific. frontiersin.org For instance, the brain and skin predominantly use the modified Kandutsch-Russell pathway. frontiersin.org Overexpression of DHCR24 has been shown to significantly increase the conversion of zymosterol to zymostenol, thereby enhancing flux into the modified Kandutsch-Russell pathway and diverting it from the later stages of the Bloch pathway. nih.govelifesciences.org This suggests that DHCR24 activity at the level of zymosterol is a key regulatory node that allows cells to control the flow of intermediates based on specific metabolic requirements, which may include the production of non-cholesterol sterols. nih.gov

Table 2: Comparative Overview of Pathway Interactions at Zymosterol

| Feature | Bloch Pathway | Kandutsch-Russell Pathway (Modified) |

| Enzyme Acting on Zymosterol | Sterol-Δ8-7-isomerase (EBP) acts on zymosterol's successor. mdpi.com | 24-dehydrocholesterol reductase (DHCR24). frontiersin.org |

| Immediate Product from Zymosterol | Continues as an unsaturated side-chain sterol (e.g., dehydrolathosterol). biorxiv.org | Zymostenol (saturated side-chain). researchgate.net |

| Primary Function | Direct cholesterol biosynthesis via desmosterol. plos.org | Diversion to cholesterol synthesis via lathosterol and 7-dehydrocholesterol. mdpi.com |

| Regulatory Influence | Predominant in high-flux tissues; increased by sterol depletion. nih.govfrontiersin.org | Predominant in certain tissues (brain, skin); enhanced by DHCR24 overexpression. nih.govfrontiersin.org |

Enzymology of Zymosterol Intermediate 1a Metabolism

Sterol-C4-Methyl Oxidase (MSMO1 / SC4MOL) Activity in Zymosterol (B116435) Intermediate 1a Synthesis

The synthesis of Zymosterol intermediate 1a is the direct result of the first oxidation reaction catalyzed by MSMO1 on its substrate, 4α-methylzymosterol. This reaction converts the methyl group into a hydroxymethyl group. As a monooxygenase, MSMO1 requires molecular oxygen and a source of reducing equivalents. uniprot.org The reaction is dependent on iron and utilizes cytochrome b5 as an electron carrier. uniprot.org

The stoichiometry for the formation of this compound from 4α-methylzymosterol is detailed below. This is the first of three sequential oxidations performed by MSMO1 on the C4-methyl group.

| Reactants | Products |

| 4α-methylzymosterol | This compound (4-hydroxymethylzymosterol) |

| O₂ (Oxygen) | H₂O (Water) |

| 2 Fe(II)-[cytochrome b5] | 2 Fe(III)-[cytochrome b5] |

| 2 H⁺ (Protons) | |

| This table details the specific requirements for the initial hydroxylation step catalyzed by MSMO1. |

The complete oxidation of the methyl group to a carboxylic acid (4α-carboxyzymosterol) consumes three molecules of oxygen and six reducing equivalents in total. uniprot.org

The C4-demethylation process involves the removal of two methyl groups from 4,4-dimethyl sterol precursors. acs.org MSMO1 acts on both 4,4-dimethyl and 4-monomethyl sterols. acs.org A key aspect of its catalytic mechanism is the specific recognition of the equatorial methyl group (4α-methyl) for oxidation, while the axial methyl group (4β-methyl) is not initially targeted. acs.org After the first demethylation cycle converts a 4,4-dimethyl sterol to a 4α-monomethyl sterol, the enzyme proceeds with the second cycle. In this second round, MSMO1 specifically recognizes 4α-methylzymosterol as its substrate to initiate the next series of oxidations. uniprot.org

Associated Enzymatic Activities in the C4-Demethylation Complex

MSMO1 does not act in isolation but is part of a larger enzymatic complex responsible for the complete removal of the C4-methyl group. nih.govnih.govsigmaaldrich.com The subsequent metabolism of the product of the full MSMO1 reaction series (4α-carboxyzymosterol) requires the sequential action of two other enzymes: NAD(P)-dependent steroid dehydrogenase-like (NSDHL) and Hydroxysteroid 17-Beta Dehydrogenase 7 (HSD17B7). nih.gov

Following the complete oxidation of the 4α-methyl group to a carboxylic acid by MSMO1, NAD(P)-dependent steroid dehydrogenase-like (NSDHL) catalyzes the next step. nih.gov NSDHL, encoded by the NSDHL gene, is a dehydrogenase that performs an oxidative decarboxylation. wikipedia.orggenecards.orguniprot.org It removes the C4-carboxyl group as CO₂ and simultaneously oxidizes the 3β-hydroxyl group to a ketone, yielding a 3-keto-sterol intermediate (zymosterone). nih.govuniprot.org This reaction is dependent on the cofactor NAD⁺ or NADP⁺. uniprot.org

The final step in the C4-demethylation sequence is catalyzed by Hydroxysteroid 17-Beta Dehydrogenase 7 (HSD17B7). nih.govnih.gov This enzyme functions as a 3-ketosteroid reductase in the cholesterol synthesis pathway. nih.govnih.gov It reduces the 3-keto group of the intermediate generated by NSDHL back to a 3β-hydroxyl group, forming zymosterol. nih.gov This reduction reaction specifically utilizes reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the cofactor. nih.gov The action of HSD17B7 completes the removal of the C4-methyl group and regenerates the 3β-hydroxy configuration required for the subsequent steps in cholesterol biosynthesis.

Table of Enzymes in the C4-Demethylation Complex

| Enzyme Name | Gene | Function in C4-Demethylation | Cofactors |

|---|---|---|---|

| Sterol-C4-Methyl Oxidase | MSMO1 / SC4MOL | Sequentially oxidizes the C4α-methyl group to a carboxylic acid. | O₂, Cytochrome b5, Iron |

| NAD(P)-Dependent Steroid Dehydrogenase-Like | NSDHL | Oxidatively decarboxylates the C4α-carboxyl group and oxidizes the 3β-hydroxyl group. | NAD⁺ / NADP⁺ |

There is significant evidence that the enzymes of C4-demethylation—MSMO1, NSDHL, and HSD17B7—operate as a functional complex. nih.govnih.govsigmaaldrich.com This close association is believed to enhance catalytic efficiency and facilitate the channeling of unstable intermediates between active sites. In yeast, the homologous enzymes (Erg25p, Erg26p, and Erg27p) have been shown to form a physical complex, which is stabilized by a scaffolding protein called Erg28p. pnas.orgplos.org While a direct human ortholog of this scaffolding protein has been identified, the precise protein-protein interactions within the human C4-demethylation complex are still under investigation. pnas.org The co-regulation of these enzymes and their sequential roles in the pathway strongly support the model of a coordinated, multi-enzyme assembly in the endoplasmic reticulum. nih.govnih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Alternate Name(s) |

|---|---|

| This compound | 4-hydroxymethylzymosterol, 4-(hydroxymethyl)-5alpha-cholesta-8,24-dien-3beta-ol |

| 4α-Methylzymosterol | 4-alpha-methyl-5-alpha-cholesta-8,24-dien-3-beta-ol |

| Zymosterol | 5alpha-cholesta-8,24-dien-3beta-ol |

| Lanosterol (B1674476) | |

| 4,4-dimethylzymosterol | |

| 4α-carboxyzymosterol | 4beta-methylzymosterol-4alpha-carboxylate |

| Zymosterone (B1260849) | 4-alpha-methyl-5-alpha-cholesta-8,24-dien-3-one |

| Cholesterol | |

| NAD⁺ | Nicotinamide adenine dinucleotide (oxidized) |

| NADH | Nicotinamide adenine dinucleotide (reduced) |

| NADP⁺ | Nicotinamide adenine dinucleotide phosphate (oxidized) |

| NADPH | Nicotinamide adenine dinucleotide phosphate (reduced) |

| Oxygen | O₂ |

Downstream Enzymes Acting on Zymosterol and Related Intermediates

The metabolic pathway of zymosterol diverges significantly between mammals and fungi, primarily due to the action of different downstream enzymes. In mammals, zymosterol is a key intermediate in the Kandutsch-Russell and Bloch pathways leading to cholesterol. wikipathways.orgelifesciences.org In fungi, it is a crucial substrate for the synthesis of ergosterol (B1671047), a vital component of their cell membranes. plos.org

Δ24-Sterol Reductase (DHCR24) Activity

Δ24-Sterol Reductase (DHCR24) is a flavoprotein located in the endoplasmic reticulum membrane that plays a pivotal role in the final stages of cholesterol biosynthesis. reactome.orguniprot.org This enzyme catalyzes the reduction of the C24-C25 double bond in the side chain of various sterol intermediates, utilizing NADPH as a cofactor. reactome.orguniprot.org

DHCR24 exhibits broad substrate specificity, acting on several intermediates of the cholesterol synthesis pathway. mdpi.commdpi.com Notably, it can reduce the Δ24 bond in desmosterol (B1670304) to form cholesterol, as well as in other precursors. uniprot.orgmdpi.comuniprot.org In the context of zymosterol metabolism, DHCR24 can convert zymosterol to zymostenol (B45303), channeling it into the Kandutsch-Russell pathway. reactome.orgnih.gov Studies in human embryonal kidney (HEK-293) cells have shown that zymosterol is a significant substrate for DHCR24, indicating its role as a crossover point between the Bloch and a modified Kandutsch-Russell pathway. elifesciences.orgnih.gov Overexpression of DHCR24 in these cells leads to an increased conversion of zymosterol to downstream intermediates of the Kandutsch-Russell pathway. elifesciences.orgnih.gov

The activity of DHCR24 is not only crucial for cholesterol synthesis but also has protective functions against oxidative stress and amyloid-beta peptide-induced apoptosis. uniprot.org Inhibition of DHCR24 by compounds like amiodarone (B1667116) leads to the accumulation of desmosterol and other Δ24-unsaturated sterols, highlighting its importance in maintaining sterol homeostasis. mdpi.com

Table 1: DHCR24 Activity on Zymosterol and Related Intermediates

| Substrate | Product | Pathway | Significance |

|---|---|---|---|

| Zymosterol | Zymostenol | Kandutsch-Russell Pathway | Directs zymosterol towards cholesterol synthesis. reactome.org |

| Desmosterol | Cholesterol | Bloch Pathway | Final step in the Bloch pathway of cholesterol synthesis. uniprot.org |

| Lanosterol | 24,25-Dihydrolanosterol | Kandutsch-Russell Pathway | Can act on early intermediates of sterol synthesis. uniprot.org |

Δ8,Δ7-Sterol Isomerase (EBP) Activity

The emopamil-binding protein (EBP), also known as Δ8,Δ7-sterol isomerase, is an endoplasmic reticulum-resident enzyme that catalyzes the isomerization of the Δ8-double bond to the Δ7-position in sterol intermediates. acs.orgnih.govacs.org This reaction is a critical step in both the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis. nih.gov

EBP acts on zymosterol, converting it to dehydrolathosterol. acs.orgnih.govacs.org It also converts zymostenol to lathosterol (B1674540). acs.orgacs.orgresearchgate.net The enzyme is a target for various pharmacological agents, and its inhibition leads to the accumulation of Δ8-unsaturated sterols like zymosterol and zymostenol. nih.gov For instance, selective estrogen receptor modulators (SERMs) such as tamoxifen (B1202) and clomiphene have been shown to inhibit EBP, resulting in elevated levels of these intermediates. nih.gov

Mutations in the EBP gene are associated with the X-linked dominant disorder Conradi-Hünermann-Happle syndrome, characterized by skeletal abnormalities, skin defects, and cataracts, underscoring the enzyme's importance in human development. researchgate.net

Table 2: EBP Activity on Zymosterol and Zymostenol

| Substrate | Product | Pathway | Significance |

|---|---|---|---|

| Zymosterol | Dehydrolathosterol | Bloch Pathway | Isomerization of the B-ring double bond. nih.govresearchgate.net |

Sterol 24-C-Methyltransferase (24-SMT / Erg6p) Activity in Fungi

In fungi, the pathway diverges from that in mammals with the action of sterol 24-C-methyltransferase, encoded by the ERG6 gene. nih.govmdpi.com This enzyme is absent in humans, making it an attractive target for antifungal therapies. mdpi.com 24-SMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-24 position of the sterol side chain. mdpi.comresearchgate.net

Zymosterol is a preferred substrate for Erg6p in Saccharomyces cerevisiae. nih.govtdl.org The methylation of zymosterol by Erg6p leads to the formation of fecosterol (B45770), a precursor of ergosterol. plos.org Overexpression of ERG6 in yeast results in a significant decrease in zymosterol levels. oup.com The enzyme's activity is crucial for ergosterol biosynthesis, and its inhibition leads to the accumulation of zymosterol and disrupts fungal cell membrane integrity. mdpi.commdpi.com

The substrate specificity of 24-SMT can vary among different fungal species. While S. cerevisiae Erg6p preferentially methylates zymosterol, in some filamentous fungi like Aspergillus fumigatus, lanosterol appears to be the preferred substrate. nih.gov This highlights the diversity in ergosterol biosynthesis pathways across the fungal kingdom.

Table 3: Fungal Sterol 24-C-Methyltransferase (Erg6p) Activity

| Substrate | Product | Organism Example | Significance |

|---|---|---|---|

| Zymosterol | Fecosterol | Saccharomyces cerevisiae | Commits the sterol to the ergosterol biosynthesis pathway. plos.orgnih.gov |

Sterol 14α-Demethylase (Cyp51) Activity in Upstream Contexts

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a crucial enzyme in sterol biosynthesis across all biological kingdoms. nih.govrsc.orgresearchgate.net It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for the formation of mature sterols like cholesterol and ergosterol. nih.govwikipedia.org

While Cyp51 acts upstream of zymosterol, its activity is contextually relevant as it produces the substrates upon which later enzymes, including those that metabolize zymosterol, will act. Cyp51 has a narrow substrate specificity, primarily acting on 14α-methylsterols such as lanosterol, 24,25-dihydrolanosterol, and obtusifoliol (B190407). nih.govresearchgate.netresearchgate.netnih.gov The enzyme does not bind to zymosterol, which lacks the 14α-methyl group. nih.govpnas.org

The substrate preference of Cyp51 varies between organisms. In animals and yeast, lanosterol is the preferred substrate, whereas in filamentous fungi, it is often eburicol (B28769) (24-methylene-24,25-dihydrolanosterol). acs.org In plants, obtusifoliol is a key substrate. rsc.orgnih.gov The products of the Cyp51 reaction are further metabolized to eventually yield zymosterol, which then enters the downstream pathways discussed above. Therefore, the activity of Cyp51 sets the stage for the subsequent metabolism of zymosterol and its derivatives.

Table 4: Substrate Specificity of Sterol 14α-Demethylase (Cyp51)

| Substrate | Product | Organism Class | Significance |

|---|---|---|---|

| Lanosterol | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Animals, Yeast | Key initial demethylation step. wikipedia.org |

| 24,25-Dihydrolanosterol | FF-MAS | Animals | Part of the Kandutsch-Russell pathway. nih.govresearchgate.net |

| Eburicol | Not specified | Filamentous Fungi | Preferred substrate in many fungal pathogens. acs.org |

Regulation of Zymosterol Intermediate 1a and Sterol Pathway Flux

Transcriptional and Post-Transcriptional Regulation of Enzymes Involved in 1a Biosynthesis

Sterol Regulatory Element-Binding Protein (SREBP) Mediated Control

The dominant regulators of lipogenic gene expression, including the enzymes of cholesterol synthesis, are the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov The SREBP family, particularly SREBP-2, functions as a master regulator of cholesterol metabolism. frontiersin.orgfrontiersin.org The genes encoding the C4-demethylation complex—MSMO1, NSDHL, and HSD17B7—are all targets of SREBP-mediated transcriptional control. nih.govnih.govijbs.com

Under conditions of low cellular cholesterol, the SREBP-2 precursor protein, which is anchored in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus. There, it undergoes a two-step proteolytic cleavage to release its N-terminal domain. This active, soluble fragment of SREBP-2 then translocates to the nucleus, where it binds to specific DNA sequences known as Sterol Regulatory Elements (SREs) in the promoter regions of its target genes. nih.govfrontiersin.orgd-nb.info This binding event robustly activates the transcription of genes for nearly all enzymes in the cholesterol synthesis pathway, including MSMO1, NSDHL, and HSD17B7, thereby increasing the cell's capacity to produce cholesterol. nih.govnih.govd-nb.info

Feedback Mechanisms by Sterol Intermediates

The SREBP system is intrinsically linked to a powerful feedback mechanism. When cellular sterol levels rise, the transport of the SREBP precursor from the ER to the Golgi is blocked. frontiersin.org Elevated levels of sterols, including the final product cholesterol and certain intermediates, cause the SREBP precursor to be retained in the ER, preventing its activation. nih.gov This halt in SREBP-2 processing leads to a rapid decrease in the transcription of cholesterogenic genes, effectively shutting down the synthesis pathway to prevent toxic overaccumulation of sterols. nih.govnih.gov

Sterol intermediates produced during the C4-demethylation process can also participate in this feedback loop. For example, testis meiosis-activating sterol (T-MAS), a substrate for the MSMO1 enzyme, can suppress the proteolytic cleavage of SREBP-2, thus contributing to the transcriptional downregulation of the pathway. nih.gov This demonstrates that the pathway is not only regulated by its final product but also by the levels of specific precursor molecules, allowing for fine-tuned control at multiple checkpoints.

Allosteric Regulation and Enzyme Modulation

Allosteric regulation, where a metabolite binds to an enzyme at a site other than the active site to modulate its activity, is a common feature in metabolic pathways. However, for the C4-demethylation enzyme complex (MSMO1, NSDHL, and HSD17B7), regulation appears to be dominated by the transcriptional and post-translational mechanisms described above. There is limited direct evidence in the scientific literature for classical allosteric regulation of these specific enzymes by sterol intermediates.

While direct allosteric control is not a prominent described feature, the activity of the enzymes can be modulated by other means. For instance, the activity of HSD17B7 can be selectively inhibited by specific small molecule compounds, demonstrating that its function is pharmacologically modulable. uniprot.org Furthermore, the assembly of the three enzymes into a functional complex, potentially tethered by other proteins in the ER membrane, suggests that their coordinated activity could be modulated by factors affecting the integrity or conformation of this complex. mdpi.com However, the primary and most well-characterized modes of rapid control over the production of Zymosterol (B116435) intermediate 1a and subsequent sterols remain the SREBP-mediated transcriptional feedback and the ubiquitin-dependent degradation of MSMO1.

Intracellular Trafficking and Localization of Zymosterol and Precursors

Endoplasmic Reticulum as the Primary Site of Sterol Synthesis

The synthesis of cholesterol and its precursors, including zymosterol (B116435), primarily occurs in the endoplasmic reticulum (ER). wikipedia.orgahajournals.org Specifically, in human fibroblasts, the conversion of zymosterol to cholesterol happens exclusively in the rough ER. hmdb.caresearchgate.netnih.gov The initial steps of sterol synthesis, starting from the cyclization of squalene (B77637) to form lanosterol (B1674476), also take place in the ER. ahajournals.org Lanosterol is then modified through a series of enzymatic reactions to produce zymosterol. wikipedia.org

Despite being the site of synthesis, the ER does not serve as a significant storage location for these sterols. Research indicates that little to no zymosterol or cholesterol accumulates in the rough ER in vivo. hmdb.caresearchgate.netnih.gov This suggests an efficient and rapid export mechanism for newly synthesized sterols from the ER to other cellular compartments. The enzymes responsible for the various steps in sterol synthesis are strategically located within the ER, and in some cases other organelles like peroxisomes, to facilitate the metabolic pathway. ahajournals.org This compartmentalization may ensure optimal concentrations of substrates and cofactors and allow for additional layers of regulatory control. ahajournals.org

Movement Dynamics between Subcellular Compartments

The movement of zymosterol within the cell is characterized by rapid, bidirectional transport between the ER and the plasma membrane. researchgate.netnih.govcapes.gov.br This trafficking is crucial as zymosterol, although synthesized in the ER, is predominantly found in the plasma membrane. researchgate.netnih.govnih.gov

Newly synthesized zymosterol moves from the ER to the plasma membrane with remarkable speed and efficiency. Studies in human fibroblasts have shown that this translocation occurs with no detectable lag and has a half-time of approximately 9 minutes, which is about twice as fast as the movement of cholesterol. hmdb.caresearchgate.netnih.gov Evidence for the localization of biosynthetically labeled zymosterol to the plasma membrane is supported by several findings:

A significant percentage (around 80%) of radiolabeled zymosterol in intact cells is accessible to oxidation by the membrane-impermeant enzyme, cholesterol oxidase. nih.gov

The buoyant density profile of newly synthesized zymosterol in sucrose (B13894) density gradients matches that of the plasma membrane. nih.gov

Newly synthesized zymosterol can be transferred from intact cells to external acceptors as readily as cholesterol. nih.gov

Interestingly, before reaching the plasma membrane, nascent zymosterol appears to accumulate in a buoyant, sterol-rich intracellular membrane, which also contains newly synthesized cholesterol. researchgate.netnih.gov The movement of sterols between the ER and the plasma membrane is thought to occur through non-vesicular transport mechanisms, potentially involving sterol-binding proteins like the oxysterol binding protein homologues (Osh proteins). molbiolcell.org

Table 1: Comparative Transport Kinetics of Zymosterol and Cholesterol

| Sterol | Transport Parameter | Value | Reference |

|---|---|---|---|

| Zymosterol | Half-time for movement from ER to Plasma Membrane | ~9 minutes | researchgate.net, nih.gov, hmdb.ca |

| Cholesterol | Half-time for movement from ER to Plasma Membrane | ~18 minutes | researchgate.net, nih.gov |

| Zymosterol | Lag time for movement from ER to Plasma Membrane | Not detectable | researchgate.net, nih.gov, hmdb.ca |

The pool of zymosterol in the plasma membrane is not static; it turns over rapidly, even faster than intracellular cholesterol. hmdb.caresearchgate.netnih.gov This indicates a continuous and dynamic process of movement. [3H]Zymosterol introduced to intact cells is initially found in the plasma membrane and is then rapidly internalized. hmdb.caresearchgate.netnih.gov

Once internalized, zymosterol returns to the rough ER, its exclusive site of conversion into cholesterol. researchgate.net The resulting [3H]cholesterol then moves back to the plasma membrane, with half of it appearing in the plasma membrane within 30 minutes of the initial [3H]zymosterol pulse. researchgate.netnih.gov This bidirectional movement suggests that zymosterol may shuttle between the plasma membrane and the ER. ahajournals.org

The internalization process itself is influenced by the specific structure of the sterol. In yeast, for instance, the structure of the sterol B-ring is critical for the internalization step of endocytosis. nih.gov Mutants with zymosterol as their predominant sterol exhibit significant defects in this process, suggesting that while zymosterol traffics rapidly, its structural properties may not be optimal for all membrane-related functions compared to the final product, cholesterol or ergosterol (B1671047) (in yeast). nih.govnih.gov Studies have shown that zymosterol supports only a low level of clathrin-mediated and clathrin-independent endocytosis compared to cholesterol. biologists.com

Table 2: Research Findings on Zymosterol Trafficking

| Finding | Organism/Cell Type | Method | Conclusion | Reference |

|---|---|---|---|---|

| Zymosterol conversion to cholesterol occurs solely in the rough ER. | Human Fibroblasts | Radiola-beling | The ER is the site of the final step of cholesterol synthesis from zymosterol. | researchgate.net, nih.gov, hmdb.ca |

| Zymosterol is predominantly located in the plasma membrane. | Human Fibroblasts | Cholesterol Oxidase Assay, Density Gradients | Despite synthesis in the ER, the main pool of zymosterol resides at the cell surface. | nih.gov |

| Plasma membrane zymosterol is rapidly internalized and returns to the ER. | Human Fibroblasts | Pulse-chase with [3H]Zymosterol | Zymosterol cycles between the plasma membrane and the ER. | researchgate.net, nih.gov |

| Zymosterol structure affects the efficiency of endocytosis. | Yeast (Saccharomyces cerevisiae) | Endocytosis Assays in erg mutants | Sterols with a single C-8,9 desaturation, like zymosterol, are not sufficient to support efficient internalization. | nih.gov, nih.gov |

Genetic and Mutational Analysis of Zymosterol Intermediate 1a Metabolism

Identification and Characterization of Mutants Affecting 1a Accumulation

Mutational studies have been pivotal in identifying the genes and corresponding enzymes responsible for the sequential steps in the conversion of 4,4-dimethylzymosterol to zymosterol (B116435). When a gene encoding one of these enzymes is mutated, it can lead to a metabolic block and the subsequent accumulation of the substrate for that enzyme.

In Saccharomyces cerevisiae, the ERG26 gene encodes the C-3 sterol dehydrogenase (C-4 decarboxylase), an essential enzyme in the C-4 demethylation of sterol precursors. nih.govnih.gov This enzyme is part of a multi-enzyme complex that also includes Erg25p and Erg27p, which collectively catalyze the removal of the two methyl groups at the C-4 position of the sterol ring. nih.gov

A temperature-sensitive mutant, designated erg26-1, has been isolated and extensively characterized. researchgate.net This mutant harbors a lesion in the ERG26 gene, leading to greatly reduced 4α-carboxysterol-C3 dehydrogenase activity in microsomal fractions. researchgate.net Gas chromatography/mass spectrometry (GC/MS) analysis of the sterol composition in erg26-1 mutants revealed the significant accumulation of a 4-methyl-4-carboxy zymosterol intermediate, which is zymosterol intermediate 1a. researchgate.net Additionally, these mutants accumulate another novel 4-carboxysterol. researchgate.net

The accumulation of these carboxylic acid sterols, such as 4β,14α-dimethyl-4α-carboxy-cholesta-8,24-dien-3β-ol and 4β-methyl-4α-carboxy-cholesta-8,24-dien-3β-ol, is a direct consequence of the dysfunctional Erg26p. nih.gov In heme-competent erg26 strains, the buildup of these intermediates can lead to the formation of toxic-oxygenated sterol derivatives, which can inhibit growth even when the medium is supplemented with ergosterol (B1671047). nih.gov

Table 1: Sterol Intermediate Accumulation in S. cerevisiae erg26 Mutants

| Mutant Strain | Gene Affected | Enzyme Function | Accumulated Intermediates | Reference |

|---|---|---|---|---|

| erg26-1 | ERG26 | C-3 sterol dehydrogenase (C-4 decarboxylase) | 4-methyl-4-carboxy zymosterol intermediate (1a), novel 4-carboxysterol, 4β,14α-dimethyl-4α-carboxy-cholesta-8,24-dien-3β-ol, 4β-methyl-4α-carboxy-cholesta-8,24-dien-3β-ol | nih.govresearchgate.net |

Gene Deletion and Overexpression Studies

Systematic gene deletion and overexpression studies of the ERG genes have further illuminated the regulatory landscape of the ergosterol biosynthesis pathway. Deletion of essential genes in the zymosterol synthesis pathway, such as ERG26, results in inviability unless specific rescue conditions are met. yeastgenome.org For instance, erg26 null mutants are inviable, but this lethality can be partially suppressed by mutations in genes involved in heme biosynthesis (HEM1 or HEM3) or in the gene encoding squalene (B77637) monooxygenase (ERG1), provided that ergosterol is supplied exogenously. yeastgenome.org

Overexpression of individual ERG genes can also lead to significant changes in the cellular sterol profile. For example, the overexpression of ERG11 (encoding sterol-14α-demethylase) results in a decrease in lanosterol (B1674476) and an increase in downstream sterols, including zymosterol. oup.com When ERG1 and ERG11 are simultaneously overexpressed, there is a notable accumulation of later sterols from zymosterol to ergosterol. oup.comnih.gov These studies highlight the potential for metabolic engineering to modulate the production of specific sterol intermediates. However, the overexpression of some ERG genes, particularly those within the C-4 demethylation complex like ERG25, ERG27, and ERG28, can lead to slow growth phenotypes, suggesting that the precise regulation of these enzymes is crucial for cellular homeostasis. nih.gov

Table 2: Phenotypes of ERG Gene Deletion and Overexpression

| Genetic Modification | Gene(s) | Effect on Zymosterol Pathway Intermediates | Resulting Phenotype | Reference |

|---|---|---|---|---|

| Deletion | ERG26 | Block in C-4 demethylation, accumulation of carboxylic acid sterols | Inviable (suppressible by hem1, hem3, or erg1 mutations with ergosterol supplementation) | yeastgenome.org |

| Overexpression | ERG11 | Increased conversion of lanosterol, leading to higher levels of downstream intermediates including zymosterol | Increased total sterol content | oup.com |

| Combined Overexpression | ERG1 & ERG11 | Accumulation of sterols from zymosterol to ergosterol | Three-fold higher total sterol content than wild-type | oup.comnih.gov |

Sphingolipid-Dependent Bypass Mechanisms and Zymosterol Biosynthesis Essentiality

The biosynthesis of zymosterol is an essential process for the viability of Saccharomyces cerevisiae. nih.gov The genes responsible for the conversion of lanosterol to zymosterol are indispensable, and loss-of-function mutations in these genes necessitate an external supply of ergosterol for growth. nih.gov

In some cases, mutations in genes unrelated to the primary metabolic pathway can suppress the lethality of a mutation in an essential gene. Such "bypass" mechanisms have been investigated in the context of ergosterol biosynthesis. It has been shown that loss-of-function mutations in fatty acid elongase genes, which are involved in sphingolipid metabolism, can bypass the essentiality of certain ERG genes. However, studies have demonstrated that this sphingolipid-dependent bypass mechanism does not suppress the essential requirement for zymosterol biosynthesis. This indicates a stringent requirement for the products of this segment of the ergosterol pathway that cannot be compensated for by alterations in sphingolipid metabolism. The precise reasons for this essentiality are likely tied to the critical structural and signaling roles of zymosterol and its derivatives within the cell that cannot be fulfilled by other lipids.

Advanced Methodologies for Investigating Zymosterol Intermediate 1a

Chromatographic and Spectrometric Approaches for Analysis

The analysis of zymosterol (B116435) and other sterol intermediates presents a significant analytical challenge due to their structural similarity and the complexity of the biological matrices in which they are found. High-resolution chromatographic separation coupled with sensitive mass spectrometric detection is essential for accurate identification and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantitative analysis of sterols, including zymosterol, in various biological samples. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the detection of sterol intermediates at low concentrations without the need for derivatization. nih.gov

A typical LC-MS/MS workflow for zymosterol analysis involves a simplified sample preparation procedure followed by chromatographic separation on a specialized column, such as a pentafluorophenyl (PFP) stationary phase. nih.govnih.gov This type of column is particularly effective in separating structurally similar sterols. nih.gov The separated analytes are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification, where specific precursor-to-product ion transitions for each analyte are monitored, providing excellent selectivity and reducing matrix interference. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Zymosterol Analysis

| Parameter | Value |

| Chromatography | |

| Column | Pentafluorophenyl (PFP) |

| Mobile Phase | Gradient of water, methanol, and acetonitrile with additives like formic acid or ammonium acetate |

| Flow Rate | 0.3 - 0.6 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H-H₂O]⁺ |

| Product Ion (m/z) | Specific fragment ions for zymosterol |

This table presents typical parameters and may vary depending on the specific instrumentation and experimental conditions.

Recent research has demonstrated the utility of LC-MS/MS in quantifying a panel of ten sterols from the late cholesterol synthesis pathway, including zymosterol, in a single chromatographic run. nih.govnih.gov This method has been successfully applied to cultured human hepatocytes, providing valuable insights into the regulation of cholesterol biosynthesis. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the comprehensive profiling of sterols. amxlabs.com Prior to analysis, sterols are typically derivatized, most commonly through silylation, to increase their volatility and improve chromatographic performance.

In a typical GC-MS analysis, the derivatized sterols are separated on a capillary column, often with a non-polar stationary phase. The separated compounds are then introduced into the mass spectrometer, where they are ionized by electron ionization (EI). The resulting mass spectra are characterized by extensive fragmentation, providing a unique fingerprint for each sterol that can be used for identification by comparison to spectral libraries. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.

Table 2: Representative GC-MS Conditions for Sterol Profiling

| Parameter | Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Gas Chromatography | |

| Column | Fused-silica capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan for profiling, Selected Ion Monitoring (SIM) for quantification |

This table provides an example of typical GC-MS parameters.

GC-MS has been instrumental in identifying and quantifying neutral sterols in various biological matrices. The high chromatographic resolution of capillary GC allows for the separation of closely related isomers, which is critical for accurate sterol profiling.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of sterols. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its complete structure and stereochemistry. nih.gov

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, further aiding in the structural assignment. While NMR is generally less sensitive than mass spectrometry, it is unparalleled in its ability to provide definitive structural information. nih.gov

Table 3: Noteworthy ¹³C NMR Chemical Shifts for Sterol Moieties

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C-3 (bearing hydroxyl group) | 70 - 72 |

| Olefinic carbons (C=C) | 115 - 145 |

| Methyl groups (e.g., C-18, C-19) | 12 - 22 |

Chemical shifts are highly dependent on the specific structure and solvent used.

NMR has been extensively used to characterize a wide range of unsaturated C27 sterols, providing a comprehensive database of chemical shifts and coupling constants that are invaluable for the identification of new and known sterol intermediates. nih.gov

Isotopic Labeling and Flux Analysis Techniques

Isotopic labeling techniques are powerful methodologies for probing the dynamics of metabolic pathways. By introducing isotopically labeled precursors, researchers can trace the flow of atoms through a pathway and quantify the rates of metabolic reactions, a field known as metabolic flux analysis. bioscientifica.comnih.gov

Deuterium (²H), a stable isotope of hydrogen, is a commonly used tracer for studying lipid metabolism. bioscientifica.com Deuterated water (D₂O) is often administered, and the incorporation of deuterium into newly synthesized molecules is monitored over time. This approach allows for the determination of the fractional synthesis rate of various lipids, including cholesterol and its precursors.

The analysis of deuterium enrichment in zymosterol and other sterols is typically performed using mass spectrometry (GC-MS or LC-MS). The mass isotopomer distribution of the labeled compound is measured, and mathematical models are used to calculate the rate of its synthesis.

The use of synthetic isotopomers, where specific atoms in a molecule are replaced with their stable isotopes (e.g., ¹³C, ²H), provides a highly specific means of tracing metabolic pathways. nih.gov For instance, the infusion of [1-¹³C]acetate can be used to study the de novo synthesis of cholesterol and its intermediates. nih.gov

By analyzing the isotopomer distribution in downstream metabolites like zymosterol, researchers can gain detailed insights into the precursor-product relationships and the activity of specific enzymes in the pathway. This approach, known as isotopomer spectral analysis (ISA), has been successfully applied to investigate cholesterol synthesis in human subjects and in liver cell models. nih.gov

Computational Modeling and Flux Balance Analysis

Computational approaches provide a powerful lens for examining the systemic behavior of metabolic networks. Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism in genome-scale reconstructions of these networks. wikipedia.org By defining a set of constraints, such as nutrient availability and enzyme capacity, FBA can predict the distribution of metabolic flux—the rate of turnover of molecules through a pathway—that optimizes a specific cellular objective, such as growth or the production of a particular metabolite. wikipedia.orgnih.gov

In the context of the sterol biosynthesis pathway, genome-scale metabolic models (GEMs) are constructed by compiling all known metabolic reactions, genes, and enzymes of an organism. nih.govucsd.eduspringernature.com These models can be used to study the production of Zymosterol intermediate 1a and its subsequent conversion. FBA can simulate how genetic modifications (e.g., gene knockouts) or environmental changes affect the flux through the pathway. For instance, modeling can predict the accumulation of specific intermediates, like 4,4-dimethylzymosterol, upon the inhibition of a downstream enzyme such as the C4-methyl sterol oxidase. acs.org

Researchers use these models to identify rate-limiting steps and potential targets for metabolic engineering to enhance the production of valuable sterols in microorganisms like Saccharomyces cerevisiae. nih.govnih.gov By simulating the overexpression of certain enzymes or the restriction of competing pathways, FBA helps devise strategies to channel metabolic flux towards a desired product. nih.gov Such computational studies are essential for interpreting complex experimental data, such as that obtained from isotope labeling, which tracks the turnover of intermediates in vivo. nih.govelifesciences.orgnih.gov

The table below illustrates a conceptual FBA simulation predicting the relative flux changes in the sterol pathway following the partial inhibition of the Sterol-C4-methyl oxidase enzyme, which metabolizes this compound.

| Metabolite/Reaction | Baseline Predicted Flux (Relative Units) | Predicted Flux with 50% C4-Methyl Oxidase Inhibition (Relative Units) | Predicted Outcome |

|---|---|---|---|

| Lanosterol (B1674476) Production | 100 | 100 | Upstream flux remains constant |

| This compound (4,4-dimethylzymosterol) Production | 98 | 98 | Production is unaffected |

| This compound Consumption (via C4-Methyl Oxidase) | 98 | 49 | Flux through the inhibited step is halved |

| Zymosterol Production | 95 | 47.5 | Downstream product formation is reduced |

| Cholesterol/Ergosterol (B1671047) Synthesis | 90 | 45 | Final product synthesis is significantly decreased |

Protein Expression and Purification for Enzymatic Characterization

To validate computational models and fundamentally understand the biochemical transformations involving this compound, it is essential to study the relevant enzymes in isolation. This requires producing and purifying these proteins in sufficient quantities, which is achieved through recombinant protein expression and subsequent purification.

The enzymes responsible for processing this compound are part of the C4-demethylation complex, which includes Sterol-C4-methyl oxidase (also known as MSMO1 or ERG25), a NAD(P)-dependent steroid dehydrogenase (NSDHL or ERG26), and a 3-keto-steroid reductase (HSD17B7 or ERG27). nih.govnih.govresearchgate.net The preceding enzyme, Lanosterol 14α-demethylase (CYP51A1 or ERG11), which produces the precursor to this intermediate, is also a key focus of study. caymanchem.comtaylorandfrancis.comwikipedia.org

The process typically begins with cloning the gene encoding the target enzyme from the source organism (e.g., human, yeast) into an expression vector. This vector is then introduced into a host organism, commonly Escherichia coli or Saccharomyces cerevisiae, which can be grown in large quantities. caymanchem.comresearchgate.net Since many sterol biosynthesis enzymes are membrane-bound, modifications are often made to the protein sequence, such as truncating the N-terminal membrane-spanning domain, to produce a soluble, active form that is easier to purify and characterize. researchgate.net

Following expression, the host cells are lysed, and the target protein is purified from the complex mixture of cellular components. A common strategy involves engineering a tag (such as a polyhistidine-tag) onto the protein, which allows for highly specific separation using affinity chromatography. Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity. The purified enzyme can then be used in in vitro assays to determine its kinetic parameters, substrate specificity, and mechanism of action, providing critical data for understanding its role in the metabolism of this compound. nih.gov

The following table summarizes a typical expression and purification scheme for a key enzyme in the pathway, human Lanosterol 14α-demethylase (CYP51A1).

| Step | Description | Objective | Typical Result |

|---|---|---|---|

| Gene Cloning | The human CYP51A1 gene is amplified and inserted into a bacterial expression vector (e.g., pET vector) with a C-terminal His-tag. caymanchem.com | Create a recombinant plasmid for protein expression. | Verified plasmid construct. |

| Protein Expression | The plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cells are grown in culture and protein expression is induced. researchgate.net | Overproduce the target enzyme. | High-density cell culture expressing recombinant CYP51A1. |

| Cell Lysis | Cells are harvested and broken open using methods like sonication to release the cellular contents. | Create a crude cell extract (lysate) containing the protein. | Homogenized cell lysate. |

| Affinity Chromatography | The lysate is passed over a column containing nickel-nitrilotriacetic acid (Ni-NTA) resin, which specifically binds the His-tagged protein. | Isolate the target protein from the bulk of other cellular proteins. | Eluted fraction containing partially purified CYP51A1. |

| Ion-Exchange Chromatography | The partially purified protein is applied to a column that separates proteins based on their net charge. | Remove remaining protein contaminants. | Fractions with higher purity CYP51A1. |

| Purity Analysis | The purity of the final protein sample is assessed using SDS-PAGE. | Confirm the homogeneity of the purified enzyme. | A single band on the gel corresponding to the molecular weight of CYP51A1 (e.g., ~53 kDa). caymanchem.com |

Comparative Biochemistry and Evolutionary Biology of Zymosterol Intermediate 1a Pathway

Interspecies Variations in Sterol Demethylation Pathways

The journey from the first sterol precursor, lanosterol (B1674476) or cycloartenol (B190886), to the final functional sterol involves a series of modifications. nih.gov Among the most critical are the oxidative demethylations that remove three "extra" methyl groups from the sterol scaffold. nih.gov The strategies and sequences of these reactions, particularly the removal of the two methyl groups at the C4 position to form intermediates like zymosterol (B116435), exhibit significant variation between different kingdoms of life.

Fungal vs. Mammalian Pathway Divergences

In both fungi and mammals, the sterol biosynthesis pathway begins with the cyclization of (S)-2,3-oxidosqualene into lanosterol. wiley.com From this common starting point, the pathways share a general strategy but diverge in enzyme specifics and subsequent modifications, leading to ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov

The demethylation process in both kingdoms typically follows a conserved order: the methyl group at C14 is removed first, followed by the two methyl groups at C4. mdpi.com The C14-demethylation is catalyzed by the highly conserved cytochrome P450 enzyme, CYP51. oup.com The removal of the two C4-methyl groups from the resulting intermediate (e.g., 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol) is accomplished by a multienzyme complex that acts sequentially. oup.commdpi.com This complex catalyzes the conversion of 4,4-dimethylzymosterol to zymosterol. wiley.com It consists of three core enzymes:

A sterol C4-methyl oxidase (Fungi: Erg25p; Mammals: MSMO1, also known as SC4MOL). frontiersin.orgbiocompare.com

A 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (Fungi: Erg26p; Mammals: NSDHL). wiley.com

A sterone 3-keto reductase (Fungi: Erg27p; Mammals: HSD17B7). wiley.compnas.org

The process involves the sequential oxidation of each methyl group, decarboxylation, and reduction of a 3-keto intermediate. pnas.org For instance, in Saccharomyces cerevisiae, the disruption of the ERG27 gene leads to the accumulation of 3-keto sterols like 4-methyl-zymosterone, a key intermediate in this step. pnas.org

The most significant divergence occurs immediately after the formation of zymosterol. In fungi, zymosterol is methylated at the C24 position of its side chain by the enzyme sterol C-24 methyltransferase (Erg6p or SMT1). wiley.comfrontiersin.org This step commits the molecule to the ergosterol synthesis pathway, leading to the formation of fecosterol (B45770) and subsequent intermediates. wiley.com Mammalian cells lack the gene for this C24-methyltransferase and therefore cannot produce ergosterol. nih.gov Instead, in the mammalian Bloch pathway, zymosterol is converted towards desmosterol (B1670304) and ultimately cholesterol. nih.govelifesciences.org Zymosterol can also serve as a crossover point to the modified Kandutsch-Russell pathway via reduction of the side chain by DHCR24. nih.govelifesciences.org

| Feature | Fungal Pathway (e.g., S. cerevisiae) | Mammalian Pathway (Human) |

| Primary End-Product | Ergosterol | Cholesterol |

| Initial Cyclization Product | Lanosterol | Lanosterol |

| C4-Methyl Oxidase | Erg25p | MSMO1 (SC4MOL) |

| C4-Decarboxylase | Erg26p | NSDHL |

| 3-Keto Reductase | Erg27p | HSD17B7 |

| Fate of Zymosterol | C24-methylation by Erg6p (SMT1) to form fecosterol | Isomerization and reduction to form desmosterol (Bloch pathway) or zymostenol (B45303) (Kandutsch-Russell pathway) |

| C24-Alkylation | Present | Absent |

This table summarizes the key divergences in the sterol demethylation and subsequent pathways between fungi and mammals.

Bacterial and Algal Sterol Biosynthesis Adaptations

While sterol synthesis is a hallmark of eukaryotes, the capacity to produce these lipids is not entirely absent from prokaryotes and has undergone unique adaptations in diverse eukaryotic lineages like algae.

Bacterial Sterol Synthesis: The production of sterols by bacteria is rare but has been confirmed in certain species, including the myxobacterium Enhygromyxa salina and the methanotroph Methylococcus capsulatus. frontiersin.orgnih.gov Genomic and lipidomic analyses have shown that these bacteria can synthesize sterol intermediates, including lanosterol and zymosterol, and in some cases, even cholesterol. nih.govbiorxiv.org However, the bacterial pathway for C4-demethylation appears to have evolved independently from the eukaryotic one. frontiersin.org Instead of the three-enzyme complex found in eukaryotes, bacteria like Methylococcus capsulatus utilize a different system, comprising a Rieske-type oxygenase (SdmA) and an NAD(P)-dependent reductase (SdmB) to achieve C4-demethylation. frontiersin.org The existence of these distinct enzymatic solutions for the same biochemical problem is a clear example of convergent evolution. Furthermore, phylogenetic studies suggest that key eukaryotic sterol synthesis genes, such as those for oxidosqualene cyclase and CYP51, may have originated in bacteria and were transferred to eukaryotes via horizontal gene transfer. nih.govpnas.org

Algal Sterol Synthesis: Algae exhibit a remarkable diversity in their sterol biosynthesis pathways, reflecting their complex evolutionary history. frontiersin.org A major distinction from the fungal/mammalian pathway is the initial cyclization product. Many algae, like plants, utilize cycloartenol synthase to produce cycloartenol instead of lanosterol. oup.comnih.govpnas.org The sterol pathway must then include an additional step to open the cyclopropane (B1198618) ring of cycloartenol.

Algal pathways also show variability in their upstream precursor synthesis, using either the cytosolic mevalonate (B85504) (MVA) pathway common to animals and fungi, or the plastid-localized methylerythritol 4-phosphate (MEP) pathway. frontiersin.orgresearchgate.net The end products are also highly varied, including phytosterols (B1254722) like sitosterol, as well as fucosterol, desmosterol, and in some cases, cholesterol and ergosterol. oup.comfrontiersin.org Zymosterol has been identified as a potential intermediate in the sterol pathways of some brown algae, indicating that despite the different starting molecule (cycloartenol), the pathway can converge to produce common intermediates before diverging again to yield a wide array of final products. nih.gov

| Organism Group | Key Pathway Adaptations | Common Sterol Products |

| Bacteria | - Sterol synthesis is rare. - Independent evolution of C4-demethylation enzymes (SdmA/SdmB). - Potential bacterial origin of some eukaryotic sterol genes (e.g., CYP51). | Lanosterol, Zymosterol, unique Δ8(14)-sterols |

| Algae | - High pathway diversity. - Use of cycloartenol as initial sterol precursor is common. - Can utilize either MVA or MEP pathways for precursors. - Possess sterol methyltransferases (SMTs) for side-chain alkylation. | Fucosterol, Sitosterol, Stigmasterol, Cholesterol, Ergosterol |

This table highlights the distinct adaptations in sterol biosynthesis found in bacteria and algae compared to the more canonical fungal and mammalian pathways.

Evolutionary Conservation and Diversification of Related Enzymes

The enzymes of the sterol biosynthesis pathway provide a compelling story of molecular evolution, characterized by deep conservation of core catalytic functions alongside significant diversification that has enabled the production of a vast array of sterols across different life forms. oup.com

Sterol 14α-Demethylase (CYP51): The CYP51 family, which catalyzes the removal of the 14α-methyl group, is one of the most ancient and widely distributed cytochrome P450 families, with members found in all biological kingdoms. nih.govbiorxiv.org Its profound conservation underscores the essential nature of this demethylation step. oup.com Despite this, the enzyme has diversified to accommodate different substrates. While the fungal and animal CYP51 orthologs preferentially use lanosterol, the orthologs in plants and some protists, like Acanthamoeba, show a strong preference for obtusifoliol (B190407), an intermediate derived from cycloartenol. biorxiv.orgnih.gov Furthermore, gene duplication has led to the emergence of multiple CYP51 paralogs in some organisms. nih.gov For example, the fungus Fusarium graminearum possesses three distinct CYP51 genes (FgCYP51A, FgCYP51B, and FgCYP51C). FgCYP51B is the primary enzyme for sterol synthesis, while FgCYP51A plays a role in azole fungicide sensitivity, and FgCYP51C has evolved a novel function related to virulence, having lost its demethylase activity. rothamsted.ac.uk

C4-Demethylation Enzymes: The multi-enzyme complex responsible for C4-demethylation is also highly conserved across animals, fungi, and plants. oup.com The C4-methyl oxidase, encoded by ERG25 in fungi and MSMO1 (or SC4MOL) in humans, is a key component. biocompare.com Studies creating yeast strains with the human SC4MOL gene in place of the native ERG25 have shown that the human enzyme can functionally complement the yeast one, confirming their shared core function. nih.govresearchgate.net However, subtle structural differences exist between the fungal and human orthologs, which are significant enough to allow for the development of inhibitors that are selectively toxic to the fungal enzyme, highlighting them as promising antifungal drug targets. nih.govresearchgate.net

Sterol Methyltransferases (SMTs): The diversification of sterol end products is heavily influenced by the presence or absence of sterol methyltransferases (SMTs), which add methyl or ethyl groups to the C24 position of the sterol side chain. frontiersin.org These enzymes are found in fungi, algae, and plants but are notably absent in the animal lineage. nih.gov This enzymatic difference is a primary reason for the divergence between C28 ergosterol in fungi, C29 phytosterols in plants, and C27 cholesterol in animals. frontiersin.org The evolution of SMTs was a critical event that allowed for the generation of a wider variety of sterols, likely conferring specific biophysical properties to the membranes of different organisms. biorxiv.org

| Enzyme Family | Evolutionary Trait | Functional Significance |

| Sterol 14α-Demethylase (CYP51) | - Deep Conservation: Found in all kingdoms. - Functional Diversification: Substrate specificity varies (lanosterol vs. obtusifoliol). - Gene Duplication: Multiple paralogs with new functions in some fungi. | - Essential for removing the C14-methyl group. - Adaptation to different precursor pathways (lanosterol vs. cycloartenol). - Neofunctionalization allows adaptation to new challenges (e.g., virulence). |

| C4-Methyl Oxidase (Erg25/MSMO1) | - High Conservation: Orthologs present in fungi, animals, and plants. - Structural Divergence: Subtle differences between fungal and mammalian orthologs. | - Essential for the first step of C4-demethylation. - Functional conservation allows for cross-species complementation. - Interspecies differences can be exploited for selective drug targeting. |

| Sterol Methyltransferase (SMT) | - Lineage-Specific Presence: Found in fungi, plants, and algae; absent in animals. - Gene Duplication: Multiple SMTs in plants for single and double alkylation. | - Catalyzes C24-alkylation of the sterol side chain. - Key driver of sterol diversity (C27 vs. C28/C29 sterols). - Allows for fine-tuning of membrane properties. |

This table illustrates the evolutionary patterns of key enzymes involved in and around the zymosterol intermediate pathway.

Q & A

Q. What are the key analytical challenges in quantifying zymosterol intermediate 1a in biological samples, and what methodologies are recommended?

Accurate quantification of this compound requires addressing its low abundance and structural similarity to other sterols. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is recommended, achieving a limit of detection (LOD) of 10 nM and a limit of quantification (LOQ) of 30 nM in plasma samples . Method validation should include calibration curves (R² ≥ 0.95) and spike-recovery tests to ensure precision. Sterol extraction protocols must account for matrix effects, particularly in lipid-rich samples like cell membranes or plasma.

Q. How does this compound differ structurally and functionally from other cholesterol precursors like desmosterol?

Zymosterol (5α-cholesta-8,24-dien-3β-ol) retains a double bond at C8 and C24, whereas desmosterol (Δ24-sterol) lacks the C8 double bond but retains C24 unsaturation . Functionally, zymosterol is a membrane-integrated intermediate in cholesterol biosynthesis, influencing membrane fluidity and permeability . Desmosterol, in contrast, is a substrate for DHCR24 and accumulates under enzyme inhibition, suggesting distinct regulatory roles in sterol homeostasis .

Q. What is the biosynthetic pathway leading to this compound, and which enzymes are critical at each step?

Zymosterol is synthesized via the Kandutsch-Russell pathway:

- Lanosterol → 4,4-dimethylzymosterol : Catalyzed by lanosterol demethylase (CYP51).

- 4,4-dimethylzymosterol → zymosterol : Requires sequential actions of sterol Δ8-Δ7 isomerase (EBP) and sterol C5-desaturase (SC5DL) .

Key enzymes include zebrafish DHCR7/24 in engineered yeast models, which redirect zymosterol to cholesterol by blocking ergosterol synthesis .

Q. What are the best practices for ensuring reproducibility in sterol extraction and quantification protocols?

Detailed experimental methods should include:

- Sample preparation : Use of antioxidants (e.g., BHT) to prevent sterol oxidation.

- Chromatography : Consistent column temperature (30°C) and mobile phase gradients (e.g., methanol:water 95:5) .

- Data reporting : Full disclosure of LOD/LOQ values and calibration ranges in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental approaches are optimal for resolving contradictory data on DHCR24 substrate specificity towards zymosterol versus desmosterol?

Contradictions arise from in vitro studies (favoring zymosterol ) versus in vivo models (desmosterol accumulation ). To resolve this:

Q. How can multi-omic integration (e.g., metabolomics with transcriptomics) elucidate zymosterol's role in disease pathways?

Integrate untargeted metabolomics (LC-MS) with transcriptomic datasets (e.g., TCGA) using tools like XCMS Online. For example, colon cancer studies identified zymosterol biosynthesis as a pathway dysregulated in tumor tissues, correlating with transcriptomic signatures of lipid metabolism genes . Pathway enrichment analysis (KEGG, WikiPathways) can prioritize sterol-related nodes for functional validation .

Q. How do environmental stressors like chloride exposure affect zymosterol levels, and what experimental models are suitable for such studies?

In L. costata mussels, chloride exposure downregulates zymosterol 1c, a cholesterol intermediate, by 75% . Experimental models should include:

Q. How to design studies to determine zymosterol's role in membrane dynamics compared to cholesterol?

- Membrane assays : Use lipid monolayers to compare zymosterol’s condensing effect (surface pressure-area isotherms) versus cholesterol .

- Fluorescence anisotropy : Measure membrane fluidity in yeast strains engineered to produce zymosterol .

- Molecular dynamics simulations : Model zymosterol’s interaction with phospholipid bilayers to predict domain formation .

Q. Methodological Notes

- Contradictory data : Address discrepancies (e.g., DHCR24 substrate preference) by combining in vitro enzymology with in vivo metabolic tracing .

- Omics integration : Leverage public databases (KEGG, BioCyc) and tools (XCMS Online) for cross-platform pathway mapping .

- Environmental studies : Prioritize non-model organisms with annotated sterol pathways to study ecological stress responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings